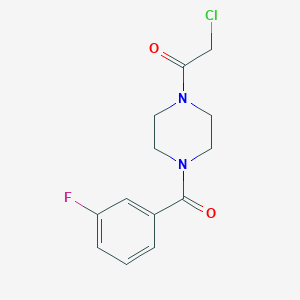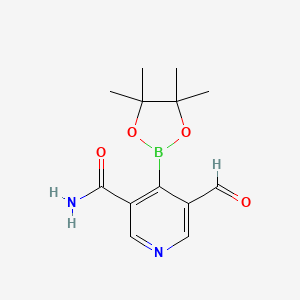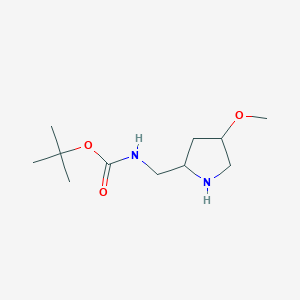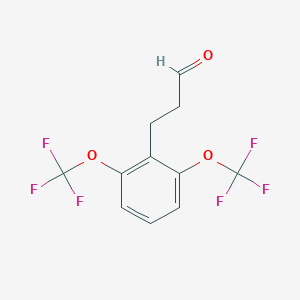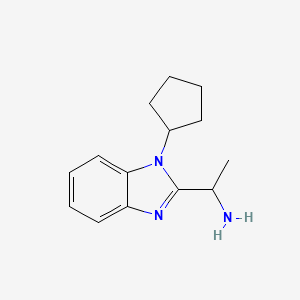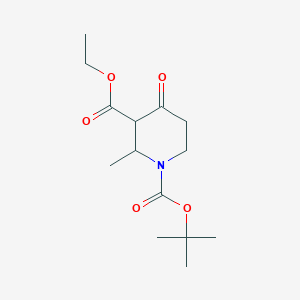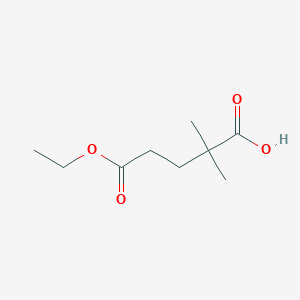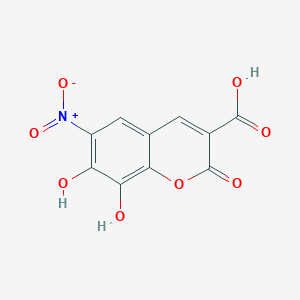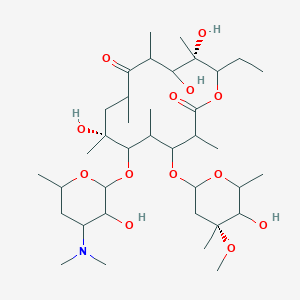
(2R,3S,4S,5R,6R,8R,10R,11R,12S,13R)-5-(3-amino-3,4,6-trideoxy-N,N-dimethyl-beta-D-xylo-hexopyranosyloxy)-3-(2,6-dideoxy-3-C,3-O-dimethyl-alpha-L-ribo-hexopyranosyloxy)-13-ethyl-6,11,12-trihydroxy-2,4,6,8,10,12-hexamethyl-9-oxotridecan-13-olide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erythromycin,1’‘,16-epoxy- (9CI) is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is also referred to as erythromycin EP impurity C. It is characterized by the presence of an epoxy group at the 1’’ and 16 positions of the erythromycin molecule. The molecular formula of this compound is C37H65NO14, and it has a molecular weight of 747.91 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Erythromycin,1’',16-epoxy- (9CI) involves the modification of the erythromycin molecule. The process typically includes the introduction of an epoxy group at specific positions on the erythromycin structure. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the epoxy group. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Erythromycin,1’',16-epoxy- (9CI) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Erythromycin,1’',16-epoxy- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the epoxy group or other functional groups in the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of Erythromycin,1’',16-epoxy- (9CI) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from the reactions of Erythromycin,1’',16-epoxy- (9CI) depend on the specific reaction conditions and reagents used. These products can include various derivatives of erythromycin with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Erythromycin,1’',16-epoxy- (9CI) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of erythromycin derivatives.
Biology: Employed in biological research to investigate the effects of erythromycin derivatives on various biological systems.
Medicine: Studied for its potential therapeutic applications and its role as an impurity in erythromycin formulations.
Industry: Used in the pharmaceutical industry for quality control and regulatory compliance.
Wirkmechanismus
The mechanism of action of Erythromycin,1’',16-epoxy- (9CI) is similar to that of erythromycin. It inhibits RNA-dependent protein synthesis by binding to the 50S ribosomal subunit, thereby blocking the transpeptidation step of protein synthesis. This action prevents the growth and replication of bacteria, making it effective as an antibiotic .
Vergleich Mit ähnlichen Verbindungen
Erythromycin,1’',16-epoxy- (9CI) can be compared with other erythromycin derivatives, such as:
Erythromycin A: The parent compound with a similar mechanism of action but without the epoxy group.
Erythromycin B: Another derivative with slight structural differences.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity.
Clarithromycin: A derivative with improved acid stability and better pharmacokinetic properties.
Erythromycin,1’',16-epoxy- (9CI) is unique due to the presence of the epoxy group, which may influence its chemical properties and biological activity .
Eigenschaften
Molekularformel |
C37H67NO13 |
|---|---|
Molekulargewicht |
733.9 g/mol |
IUPAC-Name |
(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18?,19?,20?,21?,22?,23?,24?,25?,26?,28?,29?,30?,31?,32?,34?,35-,36-,37-/m1/s1 |
InChI-Schlüssel |
ULGZDMOVFRHVEP-TXIVHDOCSA-N |
Isomerische SMILES |
CCC1[C@@](C(C(C(=O)C(C[C@@](C(C(C(C(C(=O)O1)C)OC2C[C@@](C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Kanonische SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide](/img/structure/B14778194.png)

![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-methylcarbamate](/img/structure/B14778221.png)

